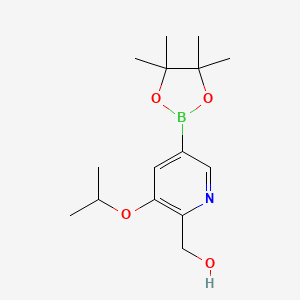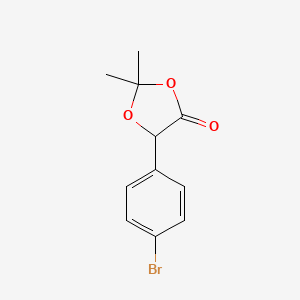
(3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol is a complex organic compound that features a pyridine ring substituted with an isopropoxy group, a boronate ester, and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions, where an isopropyl alcohol reacts with a suitable leaving group on the pyridine ring.
Boronate Ester Formation: The boronate ester is formed by reacting the pyridine derivative with a boronic acid or boronic ester under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Methanol Group Addition: The methanol group can be introduced through a hydroxymethylation reaction, where formaldehyde and a reducing agent are used to add the methanol group to the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the boronate ester, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced pyridine derivatives, boronic acids.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry
Catalysis: The boronate ester moiety makes this compound useful as a ligand in catalytic reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules through the boronate ester group.
Medicine
Drug Development: Its unique structure allows for the exploration of new pharmacophores in drug discovery.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol largely depends on its application. In catalysis, the boronate ester acts as a ligand, coordinating with metal centers to facilitate various reactions. In bioconjugation, the boronate ester forms reversible covalent bonds with diols, allowing for the attachment of biomolecules.
類似化合物との比較
Similar Compounds
- (2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- (4-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol
Uniqueness
The unique combination of functional groups in (3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol provides it with distinct reactivity and versatility in various applications. The presence of the boronate ester allows for unique interactions in catalysis and bioconjugation, setting it apart from other similar compounds.
特性
分子式 |
C15H24BNO4 |
|---|---|
分子量 |
293.17 g/mol |
IUPAC名 |
[3-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C15H24BNO4/c1-10(2)19-13-7-11(8-17-12(13)9-18)16-20-14(3,4)15(5,6)21-16/h7-8,10,18H,9H2,1-6H3 |
InChIキー |
XBYAQEKZQMGIFO-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)CO)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Ethyl-1-iodo-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine](/img/structure/B8329806.png)



![1-(4-[3-(Diethylamino)propoxy]phenyl)ethanone](/img/structure/B8329844.png)
![5-Amino-2-[4-(2-hydroxyethyl)piperazin-1-yl]benzonitrile](/img/structure/B8329863.png)
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2-phenyl-2-propenoic acid](/img/structure/B8329867.png)

![Bis[2-(acryloyloxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B8329878.png)
![2-Amino-5-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B8329880.png)
![tert-butyl N-([1,3]dioxolo[4,5-b]pyridin-7-yl)carbamate](/img/structure/B8329886.png)
![1-(2-Bromoethyl)-6-methoxy-1H-benzo[d]imidazole](/img/structure/B8329890.png)
